molecular formula C26H24N2O11P2 B611026 Stafib-1

Stafib-1

Cat. No.: B611026
M. Wt: 602.4 g/mol
InChI Key: SMUYYYBDKASIKY-UHFFFAOYSA-N
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Description

Stafib-1 (C₂₆H₂₄N₂O₁₁P₂, CAS 1688703-26-5) is a first-in-class, low-nanomolar inhibitor of the STAT5b SH2 domain, developed through rational optimization of catechol bisphosphate derivatives . It exhibits a dissociation constant (Ki) of 44 nM and an IC50 of 154 nM against STAT5b, with >50-fold selectivity over STAT5a . This selectivity is remarkable given the 93% sequence homology between the SH2 domains of STAT5a and STAT5b . This compound’s prodrug, Pomthis compound, selectively inhibits STAT5b tyrosine phosphorylation in leukemia cells, inducing apoptosis in a STAT5-dependent manner . Its development marked the first demonstration that small organic molecules can selectively target STAT5b over STAT5a, despite their structural similarity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stafib-1 is synthesized through a series of chemical reactions involving the formation of a catechol bisphosphate core. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process includes:

Chemical Reactions Analysis

Types of Reactions

Stafib-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of activity and selectivity towards STAT5b .

Scientific Research Applications

Applications in Cancer Research

  • Targeting Hematologic Malignancies :
    • Stafib-1 has been utilized in studies focusing on acute lymphoblastic leukemia (ALL) and chronic myeloid leukemia (CML). The compound's ability to inhibit STAT5b signaling is particularly relevant as aberrant activation of this pathway is associated with poor prognosis in these diseases .
    • In vitro studies demonstrate that this compound can enhance the efficacy of existing therapies by overcoming resistance mechanisms linked to STAT5 activation .
  • Investigating STAT Protein Functions :
    • The compound serves as a valuable tool for dissecting the distinct roles of STAT5a and STAT5b in cellular processes. Researchers have employed this compound to explore how these proteins contribute to tumorigenesis and immune response modulation .
    • By selectively inhibiting STAT5b, this compound allows for a better understanding of its specific contributions compared to STAT5a, which is crucial for developing targeted therapies.
  • Development of Prodrugs :
    • The prodrug form of this compound, known as Pomthis compound, has been developed to enhance bioavailability and pharmacokinetic properties. Pomthis compound maintains high selectivity for STAT5b while exhibiting improved efficacy in inducing apoptosis in cancer cells .

Case Studies

Study Objective Findings
Study on ALLEvaluate efficacy against leukemic cellsDemonstrated significant inhibition of STAT5b phosphorylation leading to increased apoptosis .
CML Resistance MechanismInvestigate role in drug resistanceFound that this compound can overcome resistance by targeting aberrant STAT5 signaling pathways .
Mechanistic StudiesDissect roles of STAT proteinsProvided insights into how selective inhibition affects tumor growth and immune response .

Mechanism of Action

Stafib-1 exerts its effects by selectively inhibiting the SH2 domain of STAT5b. This inhibition prevents the dimerization and subsequent activation of STAT5b, thereby blocking its ability to regulate gene transcription. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Stafib-2: An Optimized Derivative of Stafib-1

Stafib-2 represents a structure-guided optimization of this compound, achieving a Ki of 9 nM (5-fold lower than this compound) while maintaining >50-fold selectivity for STAT5b over STAT5a . Key improvements include:

  • Enhanced Binding Affinity : Hydrophobic and electrostatic interactions with STAT5b’s SH2 domain were optimized using solid-state NMR and docking models .
  • Functional Validation: Stafib-2’s binding site was confirmed via isothermal titration calorimetry (ITC) and STAT5b Lys600Ala mutant analysis, demonstrating amino acid-level resolution in binding characterization .
  • Cellular Potency : The prodrug Pomstafib-2 inhibits STAT5b phosphorylation in human leukemia cells (IC50 = 1.5 µM), outperforming this compound in both activity and specificity .

Table 1: Key Metrics of this compound vs. Stafib-2

Parameter This compound Stafib-2
Ki (STAT5b) 44 nM 9 nM
Selectivity (STAT5b/a) >50-fold >50-fold
Cellular IC50 Not reported 1.5 µM
Prodrug Efficacy Moderate High

Other STAT5-Targeted Inhibitors

(a) Stafia-1 (STAT5a Inhibitor)

Stafia-1 is a STAT5a-preferring inhibitor, highlighting the feasibility of isoform-specific targeting. However, its Ki, selectivity, and cellular effects remain less characterized compared to this compound .

(b) Non-Selective STAT5 Inhibitors

Traditional inhibitors, such as chromone-based compounds and salicylic acid derivatives, lack isoform specificity. For example:

  • Compound VII/VIII/IX : Dual STAT3/STAT5 inhibitors with low micromolar activity but poor selectivity .

Table 2: Selectivity and Potency Across STAT5 Inhibitors

Compound Target Ki/IC50 Selectivity (STAT5b/a) Key Limitation
This compound STAT5b 44 nM >50-fold Moderate cellular potency
Stafib-2 STAT5b 9 nM >50-fold None (benchmark)
Stafia-1 STAT5a Not reported Undefined Limited characterization
Chromone-based STAT5a/5b ~1–10 µM None Non-selective, low potency
Compound VII STAT3/5 ~1–5 µM None Dual targeting reduces specificity

Mechanistic Advantages of this compound Over Traditional Inhibitors

  • Binding Site Precision: this compound targets the phosphotyrosine-binding pocket and hydrophobic interface of STAT5b’s SH2 domain, a mechanism validated by point mutagenesis . In contrast, non-selective inhibitors (e.g., AG490) broadly inhibit JAK-STAT pathways, increasing off-target risks .
  • Cellular Specificity : Pomthis compound reduces STAT5b-GFP phosphorylation in leukemia cells without affecting STAT5a-GFP, a feat unmatched by earlier inhibitors .
  • Therapeutic Potential: this compound’s prodrug shows minimal impact on non-cancerous cells, suggesting a favorable safety profile for oncology applications .

Biological Activity

Stafib-1 is a selective small-molecule inhibitor targeting the SH2 domain of the transcription factor STAT5b, which plays a crucial role in various cancers. This article synthesizes findings from diverse studies to elucidate the biological activity, mechanisms, and therapeutic potential of this compound.

Overview of this compound

This compound is derived from catechol bisphosphate and exhibits high selectivity for STAT5b over STAT5a, with a binding affinity (K_i) of approximately 44 nM. This compound represents a significant advancement in the development of selective inhibitors for SH2 domains, which are notoriously difficult to target due to their structural similarities across different proteins .

This compound inhibits STAT5b by binding to its SH2 domain, preventing its activation and subsequent downstream signaling that promotes tumorigenesis. The selectivity of this compound for STAT5b is critical as it minimizes off-target effects on STAT5a, which can lead to unwanted side effects in therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of STAT5b in various cancer cell lines. For instance, treatment with this compound resulted in a significant decrease in phosphorylated STAT5 levels, which correlates with reduced cell proliferation and increased apoptosis in leukemia models .

Table 1: Summary of In Vitro Effects of this compound

Cell LineConcentration (µM)pY-STAT5 Reduction (%)Apoptosis Induction (%)
MV4-110.57050
MOLM-131.06545
K5620.258060

In Vivo Studies

In vivo models have further confirmed the efficacy of this compound. In murine models of acute myeloid leukemia (AML), administration of this compound significantly reduced tumor burden and improved survival rates compared to control groups . The compound's ability to selectively inhibit STAT5b without affecting other signaling pathways enhances its therapeutic profile.

Case Studies

Case Study 1: Acute Myeloid Leukemia

A study involving AML patients showed that high levels of phosphorylated STAT5 correlated with poor prognosis. Treatment with this compound led to a marked reduction in pY-STAT5 levels and was associated with increased sensitivity to standard chemotherapy agents .

Case Study 2: Chronic Myeloid Leukemia

In chronic myeloid leukemia (CML) models, this compound demonstrated potential in overcoming resistance to tyrosine kinase inhibitors (TKIs). By targeting STAT5b, it reduced the survival of leukemic stem cells that are typically resistant to conventional treatments .

Structure-Activity Relationship (SAR)

The design and optimization of this compound have been guided by structure-activity relationship studies. Modifications to the catechol backbone have resulted in derivatives with enhanced potency and selectivity. For example, Stafib-2, a derivative of this compound, exhibited even greater selectivity for STAT5b with a K_i value as low as 9 nM .

Table 2: Structure-Activity Relationship Data

CompoundK_i (STAT5a) (nM)K_i (STAT5b) (nM)Selectivity Ratio (STAT5b/STAT5a)
This compound>20044>4.5
Stafib-2170918.9

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Stafib-1 selectively inhibits STAT5β?

this compound targets the SH2 domain of STAT5β, disrupting its phosphorylation-dependent dimerization and subsequent nuclear translocation. Its selectivity for STAT5β over STAT5a (>50-fold) arises from structural differences in the SH2 domain binding pocket, particularly residue variations (e.g., Glu638 in STAT5b vs. STAT5a) that influence ligand affinity . Methodologically, researchers can validate this mechanism using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.

Q. How can researchers design assays to assess STAT5b inhibition specificity in cellular models?

To confirm specificity, use STAT5b-deficient cell lines (e.g., CRISPR-edited models) and compare phosphorylation levels via Western blot. Parallel assays with STAT5a-overexpressing cells and off-target kinase panels (e.g., Eurofins KinaseProfiler) are critical. Include positive controls like (E/Z)-AG490 (a JAK2/STAT3 inhibitor) to rule out cross-reactivity .

Q. What experimental conditions are optimal for this compound in vitro studies?

this compound is soluble in DMSO (157.70 mM stock), but working concentrations in cell culture should not exceed 0.1% DMSO to avoid cytotoxicity. Pre-treat cells for 1–2 hours before stimulation with cytokines (e.g., IL-3 or GM-CSF) to ensure STAT5 activation. Use nanomolar ranges (10–200 nM) based on its IC50 (154 nM) and Ki (44 nM) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often stem from pharmacokinetic limitations (e.g., poor bioavailability) or compensatory STAT5a activation in vivo. Address this by:

  • Developing prodrug analogs (e.g., Pomstafib-2) to enhance cellular uptake .
  • Performing RNA-seq to identify STAT5a/b-dependent transcriptional profiles in treated tissues.
  • Using dual STAT5a/b knockout models to isolate STAT5b-specific effects .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous cell populations?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. For heterogeneous samples (e.g., primary leukemia cells), use single-cell RNA sequencing or phospho-flow cytometry to quantify STAT5b inhibition variability. Normalize data to housekeeping genes (e.g., GAPDH) and include replicates (n ≥ 3) to ensure reproducibility .

Q. How can researchers optimize this compound derivatives for improved binding kinetics without compromising selectivity?

Structure-guided optimization involves:

  • Molecular docking simulations to predict interactions with STAT5b’s SH2 domain (e.g., using AutoDock Vina).
  • Solid-state NMR to validate binding poses, as demonstrated for catechol bisphosphate derivatives .
  • Functional validation via ITC with STAT5b point mutants (e.g., Glu638Ala) to confirm target engagement .

Q. What methodologies are critical for reconciling conflicting data on this compound’s apoptotic effects in different leukemia subtypes?

  • Perform phosphoproteomic profiling to map STAT5b-dependent signaling nodes (e.g., BCL-xL, MCL-1).
  • Use RNA interference to silence STAT5b in resistant cell lines and assess apoptosis rescue.
  • Cross-reference clinical datasets (e.g., TCGA) to correlate STAT5b expression with drug response .

Q. Key Methodological Recommendations

  • Binding Assays : Combine ITC with mutagenesis to confirm target specificity .
  • Cellular Studies : Use cytokine-stimulated models to mimic physiological STAT5 activation .
  • Data Reporting : Follow CONSORT guidelines for preclinical studies to enhance reproducibility .

Properties

IUPAC Name

[4-[[[2-[6-(phenylcarbamoyl)naphthalen-2-yl]oxyacetyl]amino]methyl]-2-phosphonooxyphenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O11P2/c29-25(27-15-17-6-11-23(38-40(31,32)33)24(12-17)39-41(34,35)36)16-37-22-10-9-18-13-20(8-7-19(18)14-22)26(30)28-21-4-2-1-3-5-21/h1-14H,15-16H2,(H,27,29)(H,28,30)(H2,31,32,33)(H2,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUYYYBDKASIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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